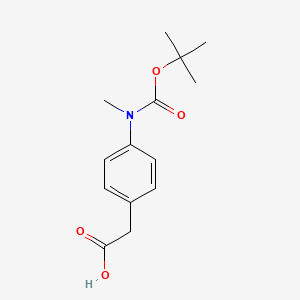

2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid

説明

2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid (CAS: 251643-18-2) is a phenylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the para position of the phenyl ring. This compound is widely used as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where the Boc group serves as a temporary protective group for amines . Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol (calculated from ).

特性

IUPAC Name |

2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDHUGTLYSYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a Friedel-Crafts acylation reaction, where the protected amine is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The acetic acid moiety can be reduced to form alcohols or aldehydes.

Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Phenols and quinones.

Reduction: Alcohols and aldehydes.

Substitution: Amides and esters.

科学的研究の応用

This compound has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: It can be used as a probe to study biological systems, especially in protein labeling and tracking.

Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the manufacture of materials and chemicals that require specific structural properties.

作用機序

The mechanism by which 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic Acid (CAS: 71420-92-3)

- Structural Difference: The Boc-protected amino group is attached via a methylene (-CH₂-) linker instead of directly to the phenyl ring.

- Impact : This increases steric bulk and may reduce hydrogen-bonding capacity compared to the parent compound. Molecular weight remains identical (265.31 g/mol ), but solubility in polar solvents may differ due to altered polarity .

- Hazards : Shares similar hazards (H315, H319, H335: skin/eye/respiratory irritation) as the parent compound due to the Boc and acetic acid moieties .

TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS: 28044-77-1)

- Structural Difference : Incorporates a methyl group on the phenyl ring (p-tolyl group).

- Molecular formula (C₁₄H₁₉NO₄) and weight (265.31 g/mol) match the parent compound, but melting points and crystallinity may vary .

2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic Acid (CAS: 53249-34-6)

- Structural Difference: The amino group is located on the alpha carbon of the acetic acid, with a hydroxyl group on the phenyl ring.

- Impact: Increased aqueous solubility due to the phenolic -OH group. The alpha-amino configuration may enhance chiral recognition in asymmetric synthesis. Molecular weight (267.28 g/mol) is slightly higher than the parent compound .

Backbone and Substituent Modifications

Benzoic Acid Derivatives

- Examples: 2-(tert-Butoxycarbonyl(methyl)amino)benzoic acid (CAS: 141871-02-5, AB8496) 3-(tert-Butoxycarbonyl(methyl)amino)benzoic acid (CAS: 168162-30-9, AB8497)

- Impact : Replacement of the acetic acid with a benzoic acid group increases acidity (pKa ~4.2 for benzoic acid vs. ~2.5 for acetic acid), affecting solubility in basic aqueous solutions. These derivatives are less lipophilic, limiting their utility in hydrophobic environments .

Nitro-Substituted Analogs

- Example: TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID (CAS: N/A)

- Structural Difference: A nitro (-NO₂) group at the para position.

- Impact : The electron-withdrawing nitro group destabilizes the Boc group, making it more labile under acidic conditions. This property is exploited in targeted deprotection strategies. Nitro-substituted analogs also exhibit higher density and lower solubility in organic solvents .

Solubility and Reactivity

- Parent Compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the acetic acid and Boc groups. Reactivity focuses on carboxylic acid coupling (e.g., amide bond formation) and Boc deprotection under acidic conditions (e.g., HCl/dioxane) .

- Methyl-Substituted Analog (CAS: 28044-77-1) : Higher lipophilicity improves compatibility with lipid-based formulations, making it suitable for prodrug design .

Research Implications

The structural nuances of these compounds dictate their roles in synthetic chemistry. For example, the parent compound’s balance between solubility and reactivity makes it ideal for solid-phase peptide synthesis, while nitro or methyl-substituted analogs are tailored for specific deprotection or delivery strategies. Future research could explore computational modeling to predict reactivity trends or optimize protective group strategies .

生物活性

2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid, also known by its chemical formula and CAS number 251643-18-2, is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to a methylamino group, which is further linked to a phenylacetic acid moiety. This unique structure contributes to its potential applications in pharmaceuticals and organic synthesis. While specific biological activities of this compound have not been extensively documented, its structural analogs often exhibit significant pharmacological properties.

- Molecular Weight : 265.31 g/mol

- Chemical Structure : The compound features a complex structure that enhances its stability and bioavailability, making it a candidate for further biological evaluation.

Related Compounds and Their Activities

Research on structurally similar compounds provides insights into the potential biological activities of 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid. Below is a comparative table summarizing key features and biological activities of related compounds.

| Compound Name | CAS Number | Key Features | Notable Biological Activity |

|---|---|---|---|

| 2-(4-Aminophenyl)acetic acid | 104-09-6 | Lacks tert-butoxycarbonyl protection | Exhibits analgesic and anti-inflammatory effects |

| 2-(4-Methylaminophenyl)acetic acid | 251643-19-3 | Contains a methylamine instead of Boc | Similar analgesic properties as related phenylacetic acids |

| 2-(4-Hydroxyphenyl)acetic acid | 99-98-9 | Hydroxy group instead of amino | Known for anti-inflammatory effects |

Mechanistic Insights

The biological activity of phenylacetic acid derivatives often involves modulation of various biochemical pathways. For example:

- Anti-inflammatory Mechanism : Many phenylacetic acid derivatives inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.

- Analgesic Effects : Compounds similar to phenylacetic acids may also interact with pain pathways in the central nervous system, providing analgesic effects.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of phenylacetic acids effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests that 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid could exhibit similar properties pending further investigation.

- Analgesic Properties : Research on related compounds indicated that they could alleviate pain in various models, supporting the hypothesis that this compound may also possess analgesic capabilities.

Future Directions for Research

Given the promising characteristics and structural similarities to biologically active compounds, further research is warranted to explore:

- Pharmacological Evaluation : Systematic studies to evaluate the pharmacodynamics and pharmacokinetics of 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid.

- In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety profiles.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how does an inert atmosphere influence yield?

Methodological Answer:

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected intermediates under anhydrous conditions. For example, analogous reactions using potassium acetate in 1,4-dioxane at 90°C under inert atmosphere (e.g., nitrogen or argon) have achieved yields up to 43% . The inert atmosphere prevents oxidation of sensitive intermediates, such as boronate esters or unprotected amines, which could degrade under ambient conditions. Ensure rigorous exclusion of moisture to preserve the Boc group’s integrity during reflux.

Basic: Which spectroscopic methods effectively characterize the Boc-protected intermediate?

Methodological Answer:

- NMR (¹H/¹³C): Identify Boc methyl protons (δ ~1.4 ppm) and methylamino protons (δ ~3.0 ppm). Compare with reference data for 4-hydroxyphenylacetic acid derivatives (e.g., δ 7.2–6.7 ppm for aromatic protons) .

- FT-IR: Confirm Boc C=O stretching at ~1680–1720 cm⁻¹ and acetic acid C=O at ~1700 cm⁻¹.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar 2-(4-hydroxyphenyl)acetic acid .

Advanced: How can computational methods predict Boc group stability under varying pH conditions?

Methodological Answer:

Use density functional theory (DFT) to model Boc cleavage mechanisms. For example, ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., transition state analysis) with experimental validation to predict hydrolysis rates at different pH levels . Solvent effects (e.g., aqueous vs. organic) can be simulated using polarizable continuum models (PCM) to optimize deprotection conditions.

Advanced: What strategies mitigate racemization during coupling to peptide chains?

Methodological Answer:

- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-catalyzed racemization.

- Coupling Reagents: Use HOBt (hydroxybenzotriazole) or OxymaPure to minimize epimerization.

- Monitoring: Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess, as seen in amino acid derivative studies .

Basic: What storage conditions prevent Boc group hydrolysis?

Methodological Answer:

Store the compound sealed under inert gas (argon) at room temperature, away from moisture. Avoid prolonged exposure to acidic vapors. Stability data for similar Boc-protected acids indicate decomposition >6 months if stored improperly .

Advanced: How to resolve contradictions in reported melting points due to polymorphism?

Methodological Answer:

- DSC/TGA: Analyze thermal behavior to identify polymorphic transitions.

- Crystallization Screening: Use solvent/anti-solvent combinations (e.g., ethanol/water) to isolate different crystal forms.

- PXRD: Compare experimental patterns with literature data (e.g., monoclinic vs. orthorhombic systems) .

Basic: What purification techniques remove trifluoroacetyl byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate trifluoroacetyl impurities .

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate pure product.

Advanced: Design a kinetic study for Boc deprotection under acidic conditions.

Methodological Answer:

- Reactor Setup: Use a jacketed reactor with pH and temperature control.

- Sampling: Aliquot at intervals and quench with NaHCO₃.

- Analytics: Monitor Boc cleavage via HPLC (C18 column, λ = 254 nm) or ¹H NMR integration of tert-butyl signals .

Basic: How to confirm methylamino group introduction via NMR?

Methodological Answer:

In D₂O, the methylamino protons (N–CH₃) appear as a singlet at δ ~2.8–3.1 ppm. Compare with Boc-deprotected analogs (e.g., δ ~2.5 ppm for free methylamine) . DEPT-135 can distinguish CH₃ groups from CH/CH₂ signals.

Advanced: How do electron-withdrawing substituents affect the acetic acid moiety’s acidity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。